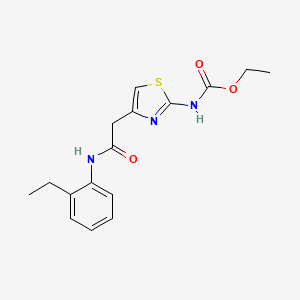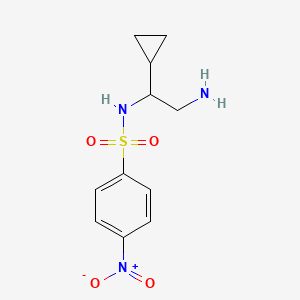
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a fluorophenyl group suggests that the compound may have unique properties, as fluorine atoms can greatly influence the biological activity of a molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings can undergo a variety of reactions, including substitutions and additions .科学的研究の応用
Neuropharmacological Applications
Substituted phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors . This compound, with its 4-fluorophenylpiperazine moiety, could potentially be used in the development of drugs targeting these receptors.
Dopamine D4 Ligand
The compound has been used in the synthesis of the highly selective dopamine D4 ligand [18F]FAUC 316 . This ligand is used in in vivo molecular imaging studies to investigate the role of D4 receptors in various neurological and psychiatric disorders.
Radiolabelling Applications
The compound’s fluorophenylpiperazine moiety can be labelled with Fluorine-18 , a radioactive isotope used in positron emission tomography (PET) imaging. This allows for the study of biological processes at the molecular level.
Synthesis of Piperazine Derivatives
Piperazine derivatives show a wide range of biological and pharmaceutical activity . The compound, with its piperazine moiety, can be used as a starting point for the synthesis of various piperazine derivatives.
Drug Development
Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.
Organic Synthesis
The compound can be used in organic synthesis, particularly in the formation of carbon-carbon or carbon-heteroatom bonds . This makes it a valuable tool in the synthesis of complex organic molecules.
作用機序
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.
Mode of Action
It’s known that piperazine derivatives can interact with various receptors and enzymes, leading to a wide range of biological effects
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could affect multiple pathways
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level
特性
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNAIZAXGREXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)
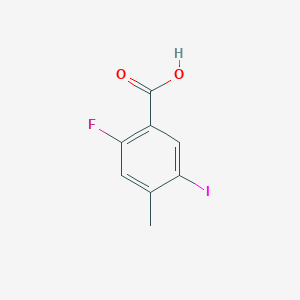
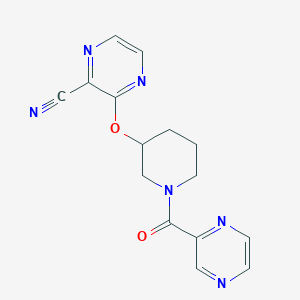
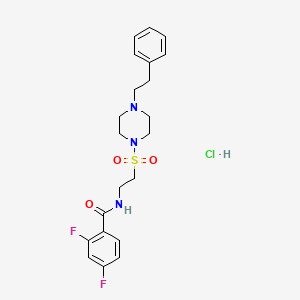
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)
![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)
